

In Vivo Administration and Dosage Guidelines for TAT-P110 in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAT-P110

Cat. No.: B15603523

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

These guidelines provide a comprehensive overview of the in vivo administration and dosage of the peptide inhibitor **TAT-P110** in various mouse models of disease. The information is compiled from preclinical studies and is intended to serve as a starting point for researchers designing their own experiments.

Introduction to TAT-P110

TAT-P110 is a rationally designed peptide inhibitor that targets the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).^{[1][2][3]} This interaction is crucial in the process of mitochondrial fission. In numerous pathological conditions, including neurodegenerative diseases and ischemia, excessive mitochondrial fission leads to mitochondrial dysfunction and cell death.^{[1][2][4]} By selectively inhibiting the Drp1-Fis1 interaction, **TAT-P110** has been shown to reduce aberrant mitochondrial fragmentation, improve mitochondrial function, and exert protective effects in various disease models.^{[2][3][4][5]} The TAT (transactivator of transcription) portion of the peptide facilitates its entry into cells and across the blood-brain barrier.^{[1][2]}

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **TAT-P110** used in various in vivo mouse models as reported in the scientific literature.

Table 1: **TAT-P110** Dosage and Administration in Mouse Models of Neurodegenerative Diseases

Disease Model	Mouse Strain	Dosage	Administration Route	Duration	Key Findings	Reference
Huntington's Disease	R6/2	3 mg/kg/day	Subcutaneous osmotic pump	8 weeks	Reduced neurological defects, improved mitochondrial function.	[4]
Huntington's Disease	zQ175 KI	3 mg/kg/day	Subcutaneous osmotic pump	8 months (from 4 to 12 months of age)	Reduced neuropathology and behavioral deficits.	[6]
Parkinson's Disease	MPTP-induced	1.5 mg/kg/day	Not specified	30 days	Provided neuroprotection in the dopaminergic system.	[7]
Amyotrophic Lateral Sclerosis (ALS)	SOD1-G93A	3 mg/kg/day	Subcutaneous osmotic pump	3 months	Mitigated disease-associated decline in mitochondrial integrity.	[3]
Alzheimer's Disease	5XFAD	3 mg/kg/day	Not specified	Not specified	Reduced neuroinflammation.	[8]

Table 2: **TAT-P110** Dosage and Administration in Other Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Duration	Key Findings	Reference
Acute Kidney Injury (Ischemia-Reperfusion)	Not specified	0.1, 0.5, 1, and 2 mg/kg	Intraperitoneal injection	Two doses: 1 day and 30 min before surgery	Significantly improved kidney function and reduced structural damage.	[2]

Experimental Protocols

Preparation of TAT-P110 for In Vivo Administration

Materials:

- Lyophilized **TAT-P110** peptide (purity >90%)[6]
- Sterile, pyrogen-free saline or sterile water[2][6]
- Vortex mixer
- Sterile, pyrogen-free microcentrifuge tubes

Protocol:

- Reconstitution: Allow the lyophilized **TAT-P110** peptide to equilibrate to room temperature before opening the vial.
- Reconstitute the peptide in sterile saline or water to a desired stock concentration. The peptide is typically dissolved in sterile water before use.[6] For intraperitoneal injections, it has been dissolved in saline.[2]

- **Mixing:** Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
- **Storage:** Store the reconstituted peptide solution at -80°C for long-term storage. For immediate use, it can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles.

Administration via Subcutaneous Osmotic Pumps

This method allows for continuous delivery of **TAT-P110** at a constant rate.

Materials:

- Alzet osmotic pumps (e.g., Model 2004 for 28-day delivery)[6]
- Reconstituted **TAT-P110** solution
- Surgical instruments for implantation
- Anesthesia and analgesics
- Experimental mice

Protocol:

- **Pump Preparation:** Following the manufacturer's instructions, fill the Alzet osmotic pumps with the appropriate concentration of **TAT-P110** solution to achieve the target daily dosage (e.g., 3 mg/kg/day).[3][6]
- **Surgical Implantation:** Anesthetize the mouse using an approved anesthetic protocol.
- Make a small incision in the skin on the back of the mouse, slightly posterior to the scapulae.
- Create a subcutaneous pocket by blunt dissection.
- Insert the filled osmotic pump into the subcutaneous pocket.
- Close the incision with wound clips or sutures.

- Post-operative Care: Administer analgesics as required and monitor the mice for recovery and any signs of distress.
- Pump Replacement: For treatment durations longer than the pump's specified delivery period, the pumps need to be surgically replaced.[6]

Administration via Intraperitoneal (i.p.) Injection

This method is suitable for acute or intermittent dosing schedules.

Materials:

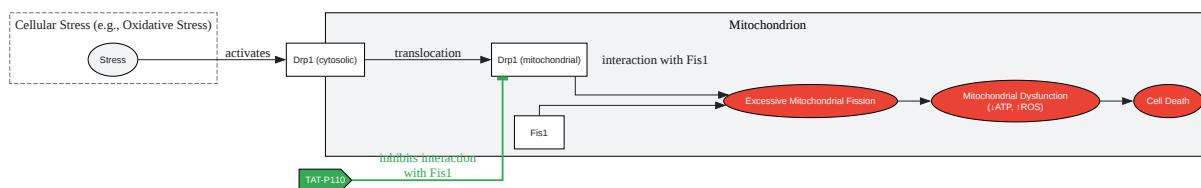
- Reconstituted **TAT-P110** solution
- Sterile syringes and needles (e.g., 27-30 gauge)
- Experimental mice

Protocol:

- Dosage Calculation: Calculate the volume of **TAT-P110** solution to be injected based on the mouse's body weight and the desired dose (e.g., 0.1-2 mg/kg).[2]
- Injection Procedure:
 - Restrain the mouse appropriately.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the calculated volume of the **TAT-P110** solution into the peritoneal cavity.
- Frequency: The frequency of injections will depend on the experimental design. For acute models like kidney ischemia-reperfusion injury, injections might be administered shortly before the insult.[2]

Visualizations

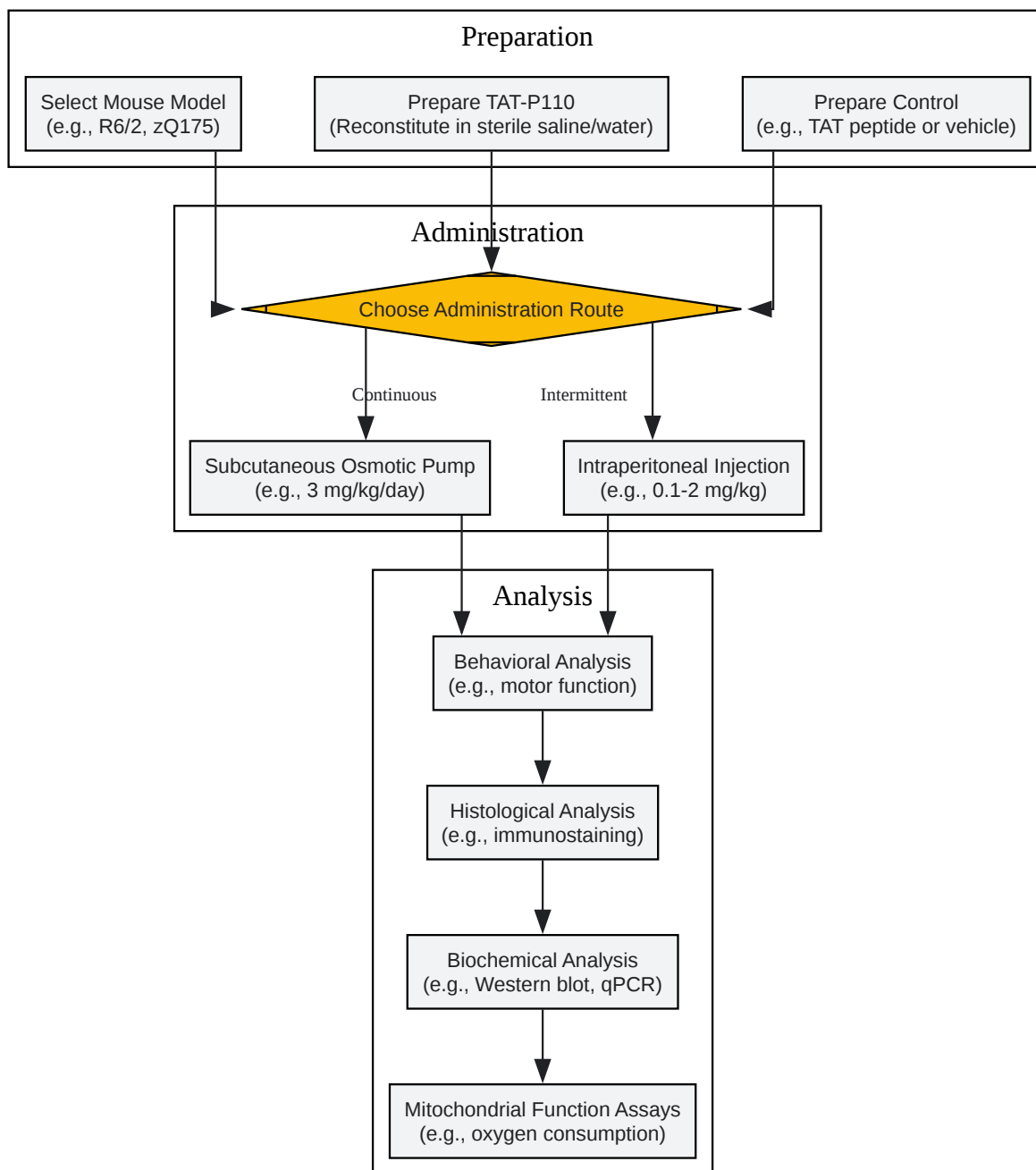
Signaling Pathway of TAT-P110 Action



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Caption: **TAT-P110** inhibits excessive mitochondrial fission.

Experimental Workflow for In Vivo TAT-P110 Studies



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Caption: General workflow for in vivo studies with **TAT-P110**.

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